Furo[3,4-d]isoxazole
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Overview
Description
Furo[3,4-d]isoxazole is a heterocyclic compound that consists of a fused ring system containing both furan and isoxazole rings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of furo[3,4-d]isoxazole typically involves the cycloaddition of nitrile oxides to unsaturated compounds. One common method includes the treatment of substituted alkynol with n-butyllithium in tetrahydrofuran at low temperatures, followed by the addition of nitroalkene. The resulting nitro ether is then cyclized into this compound through a nitrile oxide intermediate in the presence of phenyl isocyanate and triethylamine .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using the aforementioned cycloaddition reactions, optimized for yield and purity through controlled reaction conditions and purification processes .
Chemical Reactions Analysis
Types of Reactions
Furo[3,4-d]isoxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at positions adjacent to the heteroatoms in the ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted this compound derivatives.
Scientific Research Applications
Furo[3,4-d]isoxazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of furo[3,4-d]isoxazole involves its interaction with various molecular targets. In medicinal chemistry, it is known to inhibit specific enzymes or receptors, leading to its therapeutic effects. For example, it may act as an acetylcholinesterase inhibitor, binding to the active site of the enzyme and preventing the breakdown of acetylcholine, which is crucial in the treatment of neurological disorders .
Comparison with Similar Compounds
Similar Compounds
Isoxazole: A five-membered ring containing one oxygen and one nitrogen atom.
Furan: A five-membered ring containing one oxygen atom.
Thiazole: A five-membered ring containing one sulfur and one nitrogen atom.
Uniqueness
Furo[3,4-d]isoxazole is unique due to its fused ring structure, which imparts distinct chemical and biological properties compared to its individual components, furan and isoxazole. This fusion enhances its stability and reactivity, making it a valuable compound in various research and industrial applications .
Properties
CAS No. |
250-59-9 |
---|---|
Molecular Formula |
C5H3NO2 |
Molecular Weight |
109.08 g/mol |
IUPAC Name |
furo[3,4-d][1,2]oxazole |
InChI |
InChI=1S/C5H3NO2/c1-4-2-7-3-5(4)8-6-1/h1-3H |
InChI Key |
PNHGJECEMPJBQG-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C=NOC2=CO1 |
Origin of Product |
United States |
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